molecular formula C13H11N3S B5910038 1(2H)-acenaphthylenone thiosemicarbazone CAS No. 77532-27-5

1(2H)-acenaphthylenone thiosemicarbazone

Cat. No. B5910038
CAS RN: 77532-27-5
M. Wt: 241.31 g/mol
InChI Key: QAETZHRJCLMRLK-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-acenaphthylenone thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and medicine. In

Scientific Research Applications

1(2H)-acenaphthylenone thiosemicarbazone has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and medicine. It has been used as a chelating agent for metal ions, such as copper and iron, and has been shown to have antioxidant properties. In addition, it has been investigated for its potential as an antitumor agent and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 1(2H)-acenaphthylenone thiosemicarbazone is not fully understood. However, it is believed that the compound functions as a chelating agent for metal ions, such as copper and iron. This chelation process may result in the generation of reactive oxygen species, which can cause oxidative damage to cancer cells. In addition, the compound may also inhibit the activity of enzymes that are involved in DNA replication, which can lead to cell death.
Biochemical and Physiological Effects:
1(2H)-acenaphthylenone thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, the compound has been shown to inhibit the activity of enzymes that are involved in DNA replication, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 1(2H)-acenaphthylenone thiosemicarbazone in lab experiments is that it is a relatively simple compound to synthesize. In addition, it has been extensively studied and has shown promising results in preclinical studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine its efficacy and safety in humans.

Future Directions

There are many future directions for research on 1(2H)-acenaphthylenone thiosemicarbazone. One area of interest is its potential as an antitumor agent. More research is needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other cancer treatments. In addition, the compound's antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the compound's mechanism of action and its potential as a chelating agent for metal ions.

Synthesis Methods

1(2H)-acenaphthylenone thiosemicarbazone can be synthesized through a reaction between 1(2H)-acenaphthylenone and thiosemicarbazide. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.

properties

IUPAC Name

[(E)-2H-acenaphthylen-1-ylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-13(17)16-15-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2,(H3,14,16,17)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAETZHRJCLMRLK-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C1=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC3=C2C(=CC=C3)/C1=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Acenaphthen-1-ylideneamino)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.